7-Hydroxylpradimicin A
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Overview
Description
7-Hydroxylpradimicin A is a member of tetracenes and a member of p-quinones.
Scientific Research Applications
Anticancer Properties
7-Hydroxylpradimicin A has shown potential in cancer research, particularly in the context of its active metabolites and derivatives. For instance, 7-Ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of the anticancer drug irinotecan, has been extensively studied for its potent antitumor activity. Research has focused on overcoming its water-insolubility and improving its clinical application through various formulations, such as self-micelle solid dispersions and polymeric micelles, enhancing its anticancer efficacy in vitro and in vivo (Koizumi et al., 2006); (Sun et al., 2019).
Antibacterial and Antifungal Applications
7-Hydroxylpradimicin A and its derivatives have also been explored for their antimicrobial properties. Quinoline-based hydroxyimidazolium hybrids have demonstrated significant antibacterial and antifungal activity, showcasing their potential in combating various pathogens including mycobacteria and Staphylococcus aureus (Insuasty et al., 2019). Additionally, certain quinolone derivatives with 7-substitutions have shown promising antibacterial activities, particularly against resistant strains of Staphylococcus aureus (Chen et al., 2001).
Enzyme Inhibition and Pharmacological Effects
Compounds derived from 7-Hydroxylpradimicin A have been identified as inhibitors of key biological enzymes. For example, derivatives of 7-hydroxycoumarins have been found to inhibit tyrosyl-DNA phosphodiesterase I (Tdp 1), a target for anti-cancer therapy, with low cytotoxicity, making them potential candidates for enhancing the efficacy of established anticancer drugs (Khomenko et al., 2016).
properties
Product Name |
7-Hydroxylpradimicin A |
---|---|
Molecular Formula |
C40H44N2O19 |
Molecular Weight |
856.8 g/mol |
IUPAC Name |
2-[[(5S,6S)-1,6,7,9,14-pentahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H44N2O19/c1-10-6-15-20(28(47)18(10)37(54)42-11(2)38(55)56)21-22(31(50)24-23(30(21)49)26(45)14-7-13(57-5)8-16(43)19(14)29(24)48)32(51)35(15)60-40-34(53)36(25(41-4)12(3)59-40)61-39-33(52)27(46)17(44)9-58-39/h6-8,11-12,17,25,27,32-36,39-41,43-44,46-47,49-53H,9H2,1-5H3,(H,42,54)(H,55,56)/t11?,12-,17-,25+,27+,32+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI Key |
VBTCKXSLQWDWIM-RJZZKAENSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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